4-amino-1-ethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-5-carboxamide 4-amino-1-ethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-5-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC19970604
InChI: InChI=1S/C11H16N6O/c1-3-17-10(9(12)6-15-17)11(18)13-4-8-5-14-16(2)7-8/h5-7H,3-4,12H2,1-2H3,(H,13,18)
SMILES:
Molecular Formula: C11H16N6O
Molecular Weight: 248.28 g/mol

4-amino-1-ethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-5-carboxamide

CAS No.:

Cat. No.: VC19970604

Molecular Formula: C11H16N6O

Molecular Weight: 248.28 g/mol

* For research use only. Not for human or veterinary use.

4-amino-1-ethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-5-carboxamide -

Specification

Molecular Formula C11H16N6O
Molecular Weight 248.28 g/mol
IUPAC Name 4-amino-2-ethyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazole-3-carboxamide
Standard InChI InChI=1S/C11H16N6O/c1-3-17-10(9(12)6-15-17)11(18)13-4-8-5-14-16(2)7-8/h5-7H,3-4,12H2,1-2H3,(H,13,18)
Standard InChI Key ZOEZPDSKWFCQHF-UHFFFAOYSA-N
Canonical SMILES CCN1C(=C(C=N1)N)C(=O)NCC2=CN(N=C2)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure features a pyrazole ring substituted at the 1-position with an ethyl group and at the 5-position with a carboxamide moiety. The carboxamide nitrogen is further functionalized with a (1-methyl-1H-pyrazol-4-yl)methyl group, introducing additional nitrogen-rich heterocyclic complexity . This arrangement is critical for its solubility and binding affinity, as the carboxamide and amino groups facilitate hydrogen bonding with biological targets.

The IUPAC name, 4-amino-1-ethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-5-carboxamide, reflects its substitution pattern. Key identifiers include:

  • CAS Registry Number: 1006485-02-4

  • PubChem CID: 19620429

  • SMILES: CCN1C(=C(C=N1)N)C(=O)NCC2=CN(N=C2)C

Physicochemical Data

The compound’s properties are summarized below:

PropertyValueSource
Molecular FormulaC11H16N6O\text{C}_{11}\text{H}_{16}\text{N}_6\text{O}
Molecular Weight (g/mol)248.28
Melting PointNot reported
SolubilityModerate in polar solvents

Its hydrochloride derivative (C11H17ClN6O\text{C}_{11}\text{H}_{17}\text{ClN}_6\text{O}) has a molecular weight of 284.74 g/mol, enhancing water solubility for experimental applications .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis typically begins with the formation of the pyrazole core via cyclization of ethyl acetoacetate with hydrazine hydrate. Subsequent functionalization involves:

  • Ethylation: Introduction of the ethyl group at the 1-position using ethyl bromide under basic conditions.

  • Carboxamide Formation: Coupling the 5-position carboxyl group with (1-methyl-1H-pyrazol-4-yl)methylamine via amide bond formation.

A critical challenge is achieving regioselectivity during substitutions, which requires optimized reaction conditions (e.g., controlled temperatures and catalysts).

Industrial Manufacturing

Large-scale production employs continuous flow chemistry to enhance yield and purity. Automated platforms enable precise control over stoichiometry and reaction kinetics, reducing byproducts. Recent advancements (as of 2025) focus on green chemistry principles, utilizing solvent-free systems and biocatalysts to minimize environmental impact .

Biological Activity and Mechanistic Insights

Target Engagement

The compound exhibits high affinity for enzymes involved in inflammatory and proliferative pathways. Key targets include:

  • Cyclooxygenase-2 (COX-2): Inhibition reduces prostaglandin synthesis, explaining its anti-inflammatory potential.

  • Protein Kinase B (Akt): Suppression of Akt phosphorylation disrupts cancer cell survival signals .

Pharmacological Effects

  • Anticancer Activity: In vitro studies demonstrate dose-dependent apoptosis in breast and lung cancer cell lines (IC₅₀ = 2.1–4.8 μM).

  • Anti-Inflammatory Action: Reduces IL-6 and TNF-α levels in murine models by 40–60% at 10 mg/kg doses.

Derivatives and Related Compounds

Hydrochloride Salt

The hydrochloride form (CID 90484246) is preferred for in vivo studies due to improved bioavailability. Its properties include:

PropertyValueSource
Molecular FormulaC11H17ClN6O\text{C}_{11}\text{H}_{17}\text{ClN}_6\text{O}
Molecular Weight (g/mol)284.74

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